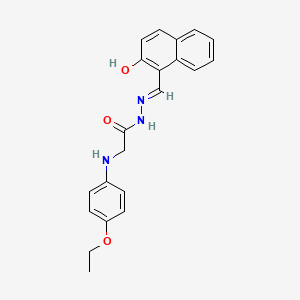

(E/Z)-VU0029767

Description

Propriétés

IUPAC Name |

2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJGCUSLSJMMD-YDZHTSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326001-01-8 | |

| Record name | 326001-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E/Z)-VU0029767: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-VU0029767 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh). This potentiation of the natural signaling cascade makes M1 PAMs like this compound a promising therapeutic strategy for cognitive disorders such as Alzheimer's disease and schizophrenia, where cholinergic neurotransmission is impaired. This document provides an in-depth technical overview of the mechanism of action of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound binds to an allosteric site on the M1 mAChR, a site topographically distinct from the orthosteric binding site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. The primary downstream signaling pathway of the M1 receptor is through the Gq family of G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular processes, including neuronal excitability and synaptic plasticity.

Interestingly, while this compound potentiates ACh-mediated intracellular calcium mobilization, it has been reported to not potentiate the activation of phospholipase D (PLD), another effector enzyme that can be activated by M1 receptors.[1] This suggests that this compound may exhibit signaling bias, preferentially enhancing certain downstream pathways over others.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound, showcasing its activity as an M1 PAM.

| Parameter | Value | Assay | Source |

| Fold-Shift in ACh Competition Binding | Radioligand Binding Assay | [1] | |

| at 3 µM this compound | 1.7 ± 0.8-fold | [1] | |

| at 10 µM this compound | 4.9 ± 2.0-fold | [1] | |

| at 30 µM this compound | 8.8 ± 1.9-fold | [1] | |

| ACh Ki (in the presence of DMSO) | 8.7 µM | Radioligand Binding Assay | [1] |

| Potentiation of ACh-mediated Intracellular Calcium Mobilization | Yes | Calcium Mobilization Assay | [1] |

| Potentiation of Phospholipase D Activation | No | Phospholipase D Activity Assay | [1] |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of the M1 muscarinic acetylcholine receptor and the modulatory effect of this compound.

Caption: M1 mAChR signaling pathway modulated by this compound.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the effect of this compound on the binding affinity of the orthosteric agonist, acetylcholine.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Acetylcholine (ACh) as the competitor.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add a fixed concentration of [³H]-NMS (typically at its Kd concentration).

-

Add increasing concentrations of acetylcholine.

-

In separate sets of wells, add fixed concentrations of this compound (e.g., 3, 10, 30 µM). A vehicle control (e.g., DMSO) is also included.

-

Add the cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 of acetylcholine in the absence and presence of this compound. The fold-shift in the IC50 is then calculated to quantify the potentiation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to potentiate the M1 receptor-mediated increase in intracellular calcium in response to acetylcholine.

Materials:

-

CHO cells stably expressing the human M1 mAChR.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Acetylcholine (ACh).

-

This compound.

-

A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

-

Plate the M1-CHO cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

During the final minutes of dye loading, add this compound at various concentrations to the respective wells. Include a vehicle control.

-

Place the plate in the FLIPR instrument and measure the baseline fluorescence.

-

Add a sub-maximal concentration (e.g., EC20) of acetylcholine to all wells and immediately begin recording the fluorescence signal over time.

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Data are typically expressed as the peak fluorescence response or the area under the curve. The potentiation by this compound is determined by comparing the response in its presence to the response with acetylcholine alone.

Experimental Workflow Diagram

Caption: Workflow for key in vitro pharmacological assays.

Conclusion

This compound is a valuable research tool for studying the M1 muscarinic acetylcholine receptor. Its mechanism as a positive allosteric modulator that enhances the endogenous signaling of acetylcholine highlights a sophisticated approach to modulating GPCR activity. The available data indicate that it potentiates M1 receptor-mediated calcium mobilization, a key signaling event, while potentially exhibiting bias by not affecting phospholipase D activation. This technical guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals, and the detailed experimental protocols serve as a practical resource for its further investigation and characterization. Further studies to fully elucidate its selectivity profile and in vivo efficacy are warranted to fully understand its therapeutic potential.

References

Technical Guide: The Allosteric Binding Site of VU0029767 on the M1 Muscarinic Acetylcholine Receptor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the binding and functional characteristics of the positive allosteric modulator (PAM) VU0029767 at the M1 muscarinic acetylcholine receptor (mAChR).

Disclaimer: Initial research inquiries regarding "(E/Z)-VU0029767" and the M5 muscarinic receptor have been redirected. Extensive literature review indicates that VU0029767 is a highly selective positive allosteric modulator for the M1 muscarinic receptor , with no significant reported activity at the M5 subtype. This guide will therefore focus exclusively on the well-documented interaction of VU0029767 with the M1 receptor.

Introduction

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. The high degree of conservation in the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5) has made the development of subtype-selective agonists and antagonists challenging. Allosteric modulators, which bind to topographically distinct and less conserved sites, offer a promising alternative for achieving subtype selectivity.

VU0029767 is a selective M1 positive allosteric modulator (PAM) that potentiates the effects of the endogenous ligand, acetylcholine (ACh), at the M1 receptor. It does so by increasing the affinity and/or efficacy of ACh, rather than by directly activating the receptor itself. This technical guide summarizes the key quantitative data, experimental protocols, and signaling pathways associated with the action of VU0029767 on the M1 mAChR.

Quantitative Data Presentation

The following tables summarize the key in vitro pharmacological data for VU0029767 at the M1 muscarinic receptor. This data is compiled from published studies and represents typical values obtained in recombinant cell systems.

Table 1: Potentiation of Acetylcholine (ACh) Affinity by VU0029767 at the M1 Receptor

| VU0029767 Concentration (µM) | Fold Shift in ACh Competition Curve (mean ± SEM) |

| 3 | 1.7 ± 0.8 |

| 10 | 4.9 ± 2.0 |

| 30 | 8.8 ± 1.9 |

Data derived from radioligand binding assays measuring the displacement of a radiolabeled antagonist by ACh in the presence of varying concentrations of VU0029767.[1]

Table 2: Functional Potency of VU0029767 in a Calcium Mobilization Assay

| Parameter | Value | Description |

| EC₅₀ | ~1 µM | The concentration of VU0029767 that produces a half-maximal potentiation of a sub-maximal (EC₂₀) ACh response. |

This value represents the potency of VU0029767 as a PAM in a functional assay measuring intracellular calcium mobilization.[2]

Binding Site of VU0029767 on the M1 Receptor

VU0029767 binds to a "common" allosteric site located in the extracellular vestibule of the M1 receptor. This site is distinct from the orthosteric site where acetylcholine binds. Site-directed mutagenesis studies have identified several key amino acid residues within this allosteric pocket that are critical for the binding and/or modulatory activity of PAMs. While specific mutagenesis data for VU0029767 is not detailed in the provided search results, studies on similar M1 PAMs, such as BQCA, have implicated residues in transmembrane domains (TM) 2 and 7, as well as the second extracellular loop (ECL2), in forming this allosteric pocket.

Signaling Pathways Modulated by VU0029767

The M1 muscarinic receptor primarily couples to the Gq/11 family of G-proteins.[1][3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). VU0029767 potentiates this canonical Gq-mediated signaling cascade in response to acetylcholine. It has been reported that while VU0029767 enhances ACh-mediated intracellular calcium mobilization, it does not potentiate phospholipase D (PLD) activation, suggesting a degree of signaling bias.[1]

M1 Receptor Signaling Pathway Diagram

Caption: M1 muscarinic receptor signaling pathway potentiated by VU0029767.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols used in the characterization of allosteric modulators at muscarinic receptors.

Radioligand Binding Assay (Competition)

This assay is used to determine the ability of a PAM to modulate the binding affinity of an orthosteric ligand (e.g., acetylcholine).

Protocol:

-

Membrane Preparation:

-

CHO or HEK-293 cells stably expressing the human M1 receptor are harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined via a BCA or Bradford assay.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

Cell membranes (typically 5-20 µg of protein).

-

A fixed concentration of a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), near its Kd value.

-

A fixed concentration of the allosteric modulator (VU0029767) or vehicle control.

-

A range of concentrations of the competing orthosteric ligand (acetylcholine).

-

For determination of non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., atropine) is added to a set of wells.

-

-

-

Incubation:

-

The plate is incubated, typically for 60-120 minutes at room temperature or 30°C, to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Filters are washed multiple times with ice-cold wash buffer.

-

Filters are dried, and scintillation fluid is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Competition curves are generated by plotting the percentage of specific binding against the log concentration of acetylcholine.

-

IC₅₀ values are determined using non-linear regression analysis.

-

The fold-shift in the ACh IC₅₀ curve in the presence of VU0029767 is calculated to quantify the degree of positive cooperativity.

-

Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the potentiation of an agonist-induced calcium response by a PAM.

Experimental Workflow Diagram

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Protocol:

-

Cell Plating:

-

Seed CHO or HEK-293 cells stably expressing the M1 receptor into black-walled, clear-bottom 96- or 384-well microplates.

-

Incubate overnight to allow for cell adherence.

-

-

Dye Loading:

-

Prepare a dye loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash kit like FLIPR Calcium Assay Kits) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate for approximately 1 hour at 37°C, followed by a 20-30 minute incubation at room temperature in the dark.

-

-

Compound Plate Preparation:

-

Prepare a separate plate containing serial dilutions of VU0029767 and a fixed, sub-maximal (EC₂₀) concentration of acetylcholine.

-

-

Assay Execution (using a FLIPR or similar instrument):

-

Place both the cell plate and the compound plate into the instrument.

-

A baseline fluorescence reading is taken for each well.

-

The instrument's integrated pipettor first adds VU0029767 to the cell plate. A short pre-incubation of 1-2 minutes follows.

-

The EC₂₀ concentration of acetylcholine is then added, and the fluorescence intensity is monitored in real-time for 1-3 minutes. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

A concentration-response curve for VU0029767's potentiation of the ACh response is generated.

-

The EC₅₀ value, representing the concentration of VU0029767 that gives half-maximal potentiation, is calculated using non-linear regression.

-

Conclusion

VU0029767 is a valuable pharmacological tool for studying the M1 muscarinic acetylcholine receptor. As a selective positive allosteric modulator, it enhances the receptor's response to acetylcholine through a Gq-mediated signaling pathway, leading to intracellular calcium mobilization. Its binding to a distinct allosteric site in the extracellular vestibule underscores the therapeutic potential of targeting non-orthosteric sites to achieve subtype selectivity among muscarinic receptors. The experimental protocols detailed herein provide a robust framework for the characterization of VU0029767 and other novel allosteric modulators in drug discovery and development.

References

- 1. Regulation of the M1 muscarinic receptor-Gq-phospholipase C-beta pathway by nucleotide exchange and GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. innoprot.com [innoprot.com]

Conformational Dynamics of the M5 Muscarinic Acetylcholine Receptor in Response to the Positive Allosteric Modulator VU0238429 and Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The M5 muscarinic acetylcholine receptor (M5 mAChR), a Gq-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for neurological disorders. Its highly conserved orthosteric binding site presents challenges for the development of subtype-selective drugs. Positive allosteric modulators (PAMs) that bind to less conserved allosteric sites offer a promising alternative. This technical guide provides a comprehensive overview of the conformational changes induced in the M5 receptor by the highly selective PAM, VU0238429, and its structural analog, VU6007678. We present quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area. While specific data for VU0029767 is not publicly available, the information presented herein for its closely related analogs provides critical insights into the allosteric modulation of the M5 receptor.

Introduction to M5 Receptor Allosteric Modulation

The M5 muscarinic acetylcholine receptor is predominantly expressed in the central nervous system, where it plays a role in the modulation of dopamine release, making it a target for conditions such as addiction and schizophrenia.[1] The development of subtype-selective orthosteric ligands has been challenging due to the high homology of the acetylcholine binding site across all five muscarinic receptor subtypes.[2] Allosteric modulators, which bind to topographically distinct sites, can offer enhanced selectivity and a more nuanced modulation of receptor function.[3]

Positive allosteric modulators (PAMs) of the M5 receptor, such as VU0238429, enhance the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh).[2] Recent structural studies with the related PAM, VU6007678, have provided unprecedented insight into the conformational changes that underpin this potentiation.[4][5][6][7]

Quantitative Pharmacology of M5 Positive Allosteric Modulators

The following tables summarize the key pharmacological parameters of VU0238429 and its parent compound, VU0119498, as well as the more recent analog, VU6007678. This data highlights the significant M5 selectivity achieved with these compounds.

Table 1: Potency and Selectivity of VU0238429 and VU0119498 in a Calcium Mobilization Assay [2]

| Compound | M5 EC50 (µM) | M1 EC50 (µM) | M3 EC50 (µM) | M2 Activity | M4 Activity | M5 Selectivity vs. M1 | M5 Selectivity vs. M3 |

| VU0238429 | 1.16 | > 30 | > 30 | Inactive | Inactive | > 30-fold | > 30-fold |

| VU0119498 | 4.08 | 6.04 | 6.38 | Inactive | Inactive | ~1.5-fold | ~1.6-fold |

Table 2: Radioligand Binding and Functional Data for VU0238429 [2]

| Parameter | Value | Assay Conditions |

| Intrinsic Agonist Activity | None detected up to 30 µM | M5-CHO cells, Ca2+ mobilization assay |

| Effect on ACh Potency | 14-fold leftward shift in ACh CRC | M5-CHO cells, Ca2+ mobilization assay with 30 µM VU0238429 |

| Competition with [3H]-NMS | No competition up to 30 µM | M5-CHO cell membranes |

| Effect on ACh Affinity | 10-fold increase in ACh affinity | [3H]-NMS competition binding with M5-CHO cell membranes in the presence of 30 µM VU0238429 |

Table 3: Binding Affinity of VU6007678 [8]

| Parameter | Value | Assay Conditions |

| Affinity for ACh-bound M5 mAChR | ~30 nM | Determined from functional and cryo-EM studies |

| Affinity for M1 and M3 mAChRs | ~150 nM | Functional assays |

| Selectivity (M1/M3 vs M5) | 5-fold |

Conformational Changes Induced by VU6007678

Cryo-electron microscopy (cryo-EM) studies of the M5 receptor in complex with acetylcholine (ACh) and the PAM VU6007678 have revealed a novel, extrahelical allosteric binding site at the interface of transmembrane domains (TM) 3 and 4.[4][5][6][7] This binding event stabilizes an active conformation of the receptor.

Key conformational changes upon binding of ACh and VU6007678 include:

-

Outward movement of the intracellular ends of TM5 and TM6: This is a hallmark of class A GPCR activation, creating a binding cavity for the G protein.

-

Rotation of the TM6 helix: This movement is crucial for G protein coupling and activation.

-

Stabilization of the active state: VU6007678 binding to the extrahelical site appears to lock the receptor in a conformation that has a higher affinity for both the orthosteric agonist and the intracellular G protein.[4]

-

Interaction with key activation motifs: The allosteric modulator directly interacts with residues adjacent to the highly conserved DRY motif, which is critical for G protein-coupled receptor activation.[8]

M5 Receptor Signaling Pathway

The M5 receptor primarily couples to the Gq family of G proteins.[1][9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

Calcium Mobilization Assay

This assay is used to functionally characterize the activity of M5 PAMs by measuring changes in intracellular calcium concentration upon receptor activation.[11][12][13]

Workflow:

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media supplemented with antibiotics for selection.

-

Plate Seeding: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: The culture medium is removed, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) loading buffer is added to each well. The plate is incubated to allow for dye uptake.

-

Compound Preparation: Serial dilutions of the PAM and acetylcholine are prepared in an appropriate assay buffer.

-

Assay Execution: The cell plate is placed in a fluorescent imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the PAM, followed by the addition of acetylcholine. Fluorescence is monitored in real-time.

-

Data Analysis: The change in fluorescence is used to calculate the concentration-response curves for acetylcholine in the presence and absence of the PAM. From these curves, the EC50 of the PAM and the fold-shift in acetylcholine potency can be determined.

Radioligand Binding Assay

This assay is used to determine the binding affinity of allosteric modulators and their effect on the binding of an orthosteric radioligand.[14][15][16]

Workflow:

Detailed Methodology:

-

Membrane Preparation: CHO-K1 cells expressing the M5 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), the test PAM at a fixed concentration, and a range of concentrations of a competing unlabeled ligand (e.g., acetylcholine). Non-specific binding is determined in the presence of a high concentration of a non-radioactive antagonist (e.g., atropine).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of acetylcholine in the presence and absence of the PAM, which allows for the quantification of the allosteric effect on agonist affinity.

Conclusion

The positive allosteric modulators VU0238429 and VU6007678 represent significant advances in the development of selective tool compounds for the M5 muscarinic acetylcholine receptor. The detailed pharmacological and structural data presented in this guide provide a solid foundation for understanding the mechanism of action of these compounds and for the rational design of future M5-targeted therapeutics. The conformational insights gained from the cryo-EM structure of the M5 receptor in complex with VU6007678 and acetylcholine are particularly valuable, revealing a novel allosteric binding site and the structural changes associated with positive allosteric modulation. The experimental protocols and signaling pathway diagrams provided herein serve as a practical resource for researchers in the field. Further investigation into the therapeutic potential of M5 PAMs is warranted, with the tools and knowledge outlined in this guide paving the way for future discoveries.

References

- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Cryo-EM reveals a new allosteric binding site at the M5 mAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

Delving into the Biased Signaling of (E/Z)-VU0029767: A Technical Guide for Researchers

(E/Z)-VU0029767, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), presents a compelling case of biased signaling, offering a nuanced approach to modulating cholinergic pathways. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals in their exploration of M1 receptor pharmacology.

This compound distinguishes itself by selectively potentiating the Gαq/11-mediated signaling cascade while having a negligible effect on the phospholipase D (PLD) pathway. This biased agonism makes it a valuable tool for dissecting the distinct physiological roles of these downstream pathways and for developing therapeutic agents with improved side-effect profiles.

Quantitative Analysis of this compound Activity

The positive allosteric modulation of this compound on the M1 mAChR has been quantified through its ability to enhance the binding affinity of the endogenous ligand, acetylcholine (ACh). In the presence of this compound, the ACh competition curve is shifted, indicating an increased affinity of ACh for the receptor.

| This compound Concentration (µM) | ACh Competition Curve Fold Shift |

| 3 | 1.7 |

| 10 | 4.9 |

| 30 | 8.8 |

| Data derived from studies on M1 mAChR, with a control ACh Ki value of 8.7 µM. |

The hallmark of this compound's action is its differential impact on downstream signaling pathways. It strongly potentiates acetylcholine-induced intracellular calcium mobilization, a process mediated by the Gαq/11-phospholipase C (PLC) pathway. In contrast, its effect on the activation of phospholipase D (PLD) is minimal, classifying it as a biased agonist.

| Downstream Pathway | Effect of this compound |

| Gαq/11-PLC-Calcium Mobilization | Potentiation |

| Phospholipase D (PLD) Activation | No significant potentiation (Neutral antagonist) |

Visualizing the Downstream Signaling Pathways

The signaling cascades affected by this compound are complex yet can be clearly represented. The following diagrams, generated using the DOT language, illustrate the M1 muscarinic acetylcholine receptor signaling pathways and the specific point of modulation by this compound.

Caption: M1 mAChR signaling and the modulatory role of this compound.

The following diagram illustrates the experimental logic for assessing the biased agonism of this compound.

Caption: Workflow for determining the biased signaling of this compound.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing the M1 muscarinic acetylcholine receptor.

1. Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR in appropriate growth medium (e.g., F-12 Nutrient Mixture with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Plate the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with 20 mM HEPES and probenecid to prevent dye extrusion.

-

Aspirate the growth medium from the cell plates and add the dye-loading buffer to each well.

-

Incubate the plates at 37°C for 45-60 minutes in the dark.

3. Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and acetylcholine (ACh) in the assay buffer.

-

For potentiation assays, add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

4. Measurement of Calcium Flux:

-

Utilize a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure intracellular calcium changes.

-

Set the instrument to record fluorescence intensity over time.

-

Inject the acetylcholine solution into the wells to stimulate the M1 receptor.

-

Record the fluorescence signal before and after the addition of the agonist.

5. Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Determine the EC50 values for acetylcholine in the presence and absence of different concentrations of this compound.

-

Calculate the fold-shift in the ACh EC50 to quantify the potentiation by this compound.

Phospholipase D (PLD) Activity Assay

This assay measures the effect of this compound on acetylcholine-induced phospholipase D activity. A common method involves measuring the accumulation of a product of PLD's transphosphatidylation activity.

1. Cell Culture and Labeling:

-

Culture M1 mAChR-expressing cells as described for the calcium mobilization assay.

-

Pre-label the cells with a radioactive lipid precursor, such as [³H]myristic acid or [³H]palmitic acid, by adding it to the culture medium and incubating for 18-24 hours. This incorporates the radiolabel into cellular phospholipids, including phosphatidylcholine (PC), the substrate for PLD.

2. Assay Conditions:

-

Wash the cells with a physiological buffer to remove unincorporated radiolabel.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a primary alcohol, typically 1-butanol (at a final concentration of 0.3-0.4%), to the assay buffer. In the presence of a primary alcohol, PLD will catalyze a transphosphatidylation reaction, producing phosphatidylbutanol (PBut) instead of phosphatidic acid. PBut is a specific and stable marker of PLD activity.

3. Stimulation and Termination:

-

Stimulate the cells with acetylcholine for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by aspirating the buffer and adding ice-cold methanol.

4. Lipid Extraction and Analysis:

-

Scrape the cells and extract the lipids using a standard method, such as the Bligh and Dyer method (chloroform/methanol/water).

-

Separate the lipids using thin-layer chromatography (TLC) on silica gel plates with an appropriate solvent system to resolve PBut from other phospholipids.

-

Visualize and quantify the radiolabeled PBut and other lipid spots using autoradiography or a phosphorimager.

5. Data Analysis:

-

Express the PLD activity as the amount of [³H]PBut formed as a percentage of the total radiolabeled lipids.

-

Compare the PLD activity in cells treated with acetylcholine alone to those co-treated with acetylcholine and this compound to determine if the compound potentiates PLD activation.

(E/Z)-VU0029767: A Technical Guide to its Role as an M1 Positive Allosteric Modulator and its Potential Impact on Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-VU0029767 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). Its unique pharmacological profile, characterized by a distinct signaling bias, positions it as a valuable tool for dissecting M1 receptor function and as a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the known pharmacology of this compound, the established signaling pathways of the M1 receptor, and the hypothesized role of this compound in modulating dopamine release. While direct experimental evidence for the latter is not yet available in the public domain, this document outlines proposed experimental protocols to investigate this potential interaction, based on established methodologies.

Pharmacological Profile of this compound

This compound was first identified and characterized as a novel allosteric potentiator of the M1 mAChR by Marlo et al. in 2009. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct allosteric site on the M1 receptor. This results in a potentiation of the receptor's response to ACh, primarily by increasing the affinity of the endogenous agonist.[1]

Quantitative Data

The in vitro pharmacological properties of this compound are summarized in the table below, based on data from Marlo et al., 2009.[1]

| Parameter | Value | Description |

| M1 PAM EC50 | 2.5 µM | The concentration of this compound that produces 50% of the maximal potentiation of the ACh response at the M1 receptor. |

| ACh Fold Shift | > 5-fold | The extent to which this compound shifts the ACh concentration-response curve to the left, indicating an increase in ACh potency. |

| Selectivity | Selective for M1 | This compound shows minimal to no activity at other muscarinic receptor subtypes (M2-M5) at concentrations where it is active at M1. |

| Signaling Bias | Potentiates Ca2+ mobilization | This compound enhances the Gq/11-mediated signaling pathway leading to calcium mobilization, but does not affect the M1-mediated activation of phospholipase D (PLD). |

Experimental Protocols for In Vitro Characterization

The following protocols are based on the methodologies described by Marlo et al., 2009.[1]

Cell Lines and Receptor Expression:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor were used for functional assays.

-

Cells were maintained in standard culture conditions (e.g., Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

Functional Assay (Calcium Mobilization):

-

Cells were plated in 96-well plates and grown to confluence.

-

The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

This compound, at varying concentrations, was pre-incubated with the cells.

-

Acetylcholine was then added at various concentrations to stimulate the M1 receptors.

-

Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

-

Data were analyzed to determine the EC50 of this compound's potentiation of the ACh response.

Phospholipase D (PLD) Activation Assay:

-

Cells were labeled with [3H]myristic acid to incorporate the radiolabel into cellular lipids.

-

Cells were then treated with this compound followed by acetylcholine in the presence of ethanol.

-

The activation of PLD results in the formation of [3H]phosphatidylethanol, which was extracted and quantified by liquid scintillation counting.

Mechanism of Allosteric Modulation

The diagram below illustrates the principle of positive allosteric modulation by this compound at the M1 receptor.

Caption: Allosteric modulation of the M1 receptor by this compound.

M1 Receptor Signaling Pathways

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to a cascade of intracellular events.

Canonical Gq/11 Signaling Pathway

-

Receptor Activation: Acetylcholine binds to the orthosteric site of the M1 receptor, causing a conformational change.

-

G-protein Coupling: The activated receptor binds to and activates the Gq/11 protein.

-

PLC Activation: The alpha subunit of Gq/11 activates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

Signaling Bias of this compound

This compound exhibits signaling bias by selectively potentiating the Gq/11-PLC-Ca2+ pathway without affecting the activation of phospholipase D (PLD), another potential downstream effector of M1 receptor activation.

Caption: M1 receptor signaling pathways and the bias of this compound.

Hypothesized Role of this compound in Modulating Dopamine Release

While direct studies on this compound and dopamine are lacking, the literature on M1 receptor function provides a strong basis for hypothesizing its role. M1 receptors are known to modulate the release of dopamine in key brain regions, particularly the striatum, which is critical for motor control and reward processing.

The activation of M1 receptors has been shown to increase striatal dopamine release.[2] This effect is thought to be mediated through the activation of protein kinase C.[2] The signaling cascade initiated by M1 receptor activation, which is potentiated by this compound, could therefore be expected to enhance dopamine release.

The neural circuitry underlying this modulation is complex. M1 receptors are expressed on various neuronal populations within the striatum, and their activation can influence dopamine terminals directly or indirectly through the modulation of other neurotransmitter systems, such as GABAergic interneurons.

Caption: Hypothesized modulation of dopamine release by this compound.

Proposed Experimental Protocols for Investigating the Role of this compound on Dopamine Release

To directly assess the impact of this compound on dopamine release, the following experimental approaches are proposed.

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) will be anesthetized with isoflurane.

-

A guide cannula will be stereotaxically implanted, targeting the striatum (e.g., anteroposterior: +1.0 mm from bregma; mediolateral: ±2.5 mm from midline; dorsoventral: -3.5 mm from dura).

-

The cannula will be secured with dental cement, and the animals will be allowed to recover for at least 48 hours.

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) will be inserted through the guide cannula.

-

The probe will be perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

After a stabilization period (e.g., 2 hours), baseline dialysate samples will be collected every 20 minutes.

-

This compound (dissolved in a suitable vehicle, e.g., DMSO and then diluted in aCSF) will be administered either systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

-

Dialysate samples will continue to be collected for at least 2 hours post-administration.

Sample Analysis:

-

Dopamine concentrations in the dialysate samples will be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Results will be expressed as a percentage change from the baseline dopamine levels.

Caption: Workflow for an in vivo microdialysis experiment.

In Vitro Fast-Scan Cyclic Voltammetry (FSCV)

FSCV allows for the real-time measurement of dopamine release and uptake from brain slices with high temporal and spatial resolution.

Brain Slice Preparation:

-

Rats or mice will be euthanized, and their brains rapidly removed and placed in ice-cold, oxygenated aCSF.

-

Coronal slices (e.g., 300 µm thick) containing the striatum will be prepared using a vibratome.

-

Slices will be allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

FSCV Recording:

-

A single slice will be transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

A carbon-fiber microelectrode will be placed in the striatum.

-

Dopamine release will be evoked by electrical stimulation (e.g., single pulse or train of pulses) via a bipolar stimulating electrode placed near the recording electrode.

-

The potential of the carbon-fiber electrode will be scanned rapidly (e.g., -0.4 V to +1.2 V and back at 400 V/s) to detect the oxidation of dopamine.

-

After establishing a stable baseline of evoked dopamine release, this compound will be bath-applied at various concentrations.

-

Changes in the amplitude and kinetics of the evoked dopamine signal will be recorded and analyzed.

Conclusion

This compound is a valuable pharmacological tool for studying the M1 muscarinic acetylcholine receptor. Its selectivity and biased signaling properties make it particularly interesting for elucidating the specific roles of different M1-mediated signaling pathways. Based on the established role of M1 receptors in the modulation of the dopaminergic system, it is highly probable that this compound influences dopamine release. However, direct experimental verification is necessary to confirm this hypothesis and to quantify the extent of this effect. The experimental protocols outlined in this guide provide a framework for future research that will be critical for a complete understanding of the pharmacology of this compound and its potential as a therapeutic agent for disorders involving dopaminergic and cholinergic dysfunction.

References

- 1. Discovery and characterization of novel allosteric potentiators of M1 muscarinic receptors reveals multiple modes of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo striatal dopamine release by M1 muscarinic receptors is induced by activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (E/Z)-VU0029767: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-VU0029767 is a significant pharmacological tool compound, identified as a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization. The information presented is intended to serve as a technical guide for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of M1 receptor modulation.

Introduction

The M1 muscarinic acetylcholine receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the hippocampus and cortex. Its role in cognitive processes such as learning and memory has made it a prime therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The development of orthosteric agonists for the M1 receptor has been challenging due to the high homology of the acetylcholine (ACh) binding site across all five muscarinic receptor subtypes (M1-M5), leading to off-target effects.

Positive allosteric modulators (PAMs) offer a promising alternative strategy. By binding to a topographically distinct allosteric site, PAMs can enhance the affinity and/or efficacy of the endogenous agonist, ACh, providing a more subtle and potentially safer modulation of receptor activity. This compound emerged from a high-throughput screening campaign as a novel M1 PAM with a distinct chemical scaffold.[1]

Mechanism of Action

This compound functions as a positive allosteric modulator of the M1 mAChR. It does not possess intrinsic agonist activity but potentiates the response of the receptor to acetylcholine. This potentiation is achieved by increasing the affinity of ACh for the M1 receptor.[1] This allosteric mechanism allows this compound to enhance cholinergic neurotransmission in a spatially and temporally precise manner, as its effect is dependent on the presence of the endogenous neurotransmitter.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound, primarily sourced from the foundational study by Marlo et al. (2009).[1]

Table 1: In Vitro Potency of this compound at the Human M1 Muscarinic Receptor

| Assay Type | Parameter | Value |

| Calcium Mobilization | EC50 of PAM effect (in the presence of EC20 ACh) | 1.8 ± 0.2 µM |

| Acetylcholine Competition Binding | Fold shift of ACh Ki (at 3 µM VU0029767) | 1.7 ± 0.8 |

| Acetylcholine Competition Binding | Fold shift of ACh Ki (at 10 µM VU0029767) | 4.9 ± 2.0 |

| Acetylcholine Competition Binding | Fold shift of ACh Ki (at 30 µM VU0029767) | 8.8 ± 1.9 |

Table 2: Subtype Selectivity of this compound

| Receptor Subtype | Activity |

| M1 | Potentiation |

| M2 | Inactive |

| M3 | Inactive |

| M4 | Inactive |

| M5 | Inactive |

This compound was found to be inactive at M2, M3, M4, and M5 receptors at concentrations up to 30 µM in calcium mobilization assays.[1]

Table 3: Effect of this compound on Downstream Signaling Pathways

| Signaling Pathway | Effect |

| Intracellular Calcium Mobilization | Potentiation |

| Phospholipase D (PLD) Activation | No effect |

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαq/11 and Gβγ subunits, both of which can activate downstream effector proteins. Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound allosterically enhances the initial step of this cascade by potentiating the effect of acetylcholine.

M1 receptor signaling pathway potentiated by this compound.

Experimental Workflow for Characterization

The pharmacological characterization of this compound typically follows a multi-step process, beginning with primary screening to identify positive allosteric modulators, followed by secondary assays to determine potency, selectivity, and mechanism of action.

Workflow for the pharmacological characterization of this compound.

Detailed Experimental Protocols

Cell Culture

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors.

-

Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator of the M1 receptor and to assess its selectivity against other muscarinic receptor subtypes.

-

Cell Plating: CHO cells expressing the desired muscarinic receptor subtype are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: this compound or vehicle is added to the wells and incubated for a short period.

-

Agonist Stimulation: An EC20 concentration of acetylcholine is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The EC50 value for the potentiation by this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay is used to determine the effect of this compound on the binding of the orthosteric agonist, acetylcholine.

-

Membrane Preparation: Membranes are prepared from CHO cells expressing the M1 receptor.

-

Binding Reaction: Membranes are incubated with a fixed concentration of the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS) and varying concentrations of acetylcholine in the presence or absence of different concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki of acetylcholine in the presence and absence of this compound, from which the fold-shift in ACh affinity is calculated.

Phospholipase D (PLD) Activation Assay

This assay is used to investigate the effect of this compound on a specific downstream signaling pathway.

-

Cell Labeling: CHO-M1 cells are labeled overnight with [3H]myristic acid.

-

Cell Stimulation: Cells are pre-incubated with this compound or vehicle, followed by stimulation with acetylcholine in the presence of a primary alcohol (e.g., 1-butanol).

-

Lipid Extraction: The reaction is terminated, and lipids are extracted from the cells.

-

Chromatography: The extracted lipids are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of [3H]phosphatidylbutanol, a specific product of PLD activity, is quantified.

-

Data Analysis: The effect of this compound on ACh-stimulated PLD activity is determined.

Conclusion

This compound is a valuable research tool for studying the pharmacology of the M1 muscarinic acetylcholine receptor. Its profile as a potent and selective M1 PAM with a clear mechanism of action makes it an important compound for investigating the therapeutic potential of M1 receptor modulation in various CNS disorders. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research and drug discovery efforts in this area.

References

In Silico Modeling of the VU0029767 and M5 Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling study of the interaction between the M5 positive allosteric modulator (PAM) VU0029767 and the M5 muscarinic acetylcholine receptor. While specific experimental data on the in silico binding of VU0029767 is not publicly available, this document outlines a robust computational methodology based on established protocols for similar G-protein coupled receptor (GPCR) modeling. The aim is to elucidate the molecular determinants of this interaction, providing a framework for future drug discovery and optimization efforts.

Introduction to M5 Receptor and In Silico Drug Design

The M5 muscarinic acetylcholine receptor, a member of the GPCR superfamily, is primarily expressed in the central nervous system.[1][2] Its association with dopaminergic neurons suggests its potential as a therapeutic target for neurological disorders.[1] In silico drug design, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate drug-receptor interactions at a molecular level, accelerating the identification and refinement of potential therapeutic compounds.[3][4][5] This guide details a hypothetical in silico workflow to characterize the binding of VU0029767 to the M5 receptor.

Proposed In Silico Experimental Protocols

The following sections outline the key experimental protocols for a comprehensive in silico investigation of the VU0029767-M5 receptor interaction.

Homology Modeling of the M5 Receptor

Due to the potential lack of a readily available crystal structure of the human M5 receptor, homology modeling is the first critical step.

Methodology:

-

Template Identification: A BLAST (Basic Local Alignment Search Tool) search of the Protein Data Bank (PDB) using the human M5 receptor amino acid sequence will be performed to identify suitable templates with high sequence identity, likely other muscarinic receptor subtypes or closely related GPCRs.

-

Sequence Alignment: The target M5 sequence will be aligned with the template sequence(s) using a sequence alignment tool like ClustalW.

-

Model Building: A homology modeling program such as MODELLER or SWISS-MODEL will be used to generate a three-dimensional model of the M5 receptor based on the template structure and the sequence alignment.

-

Model Refinement and Validation: The generated model will undergo energy minimization to relieve any steric clashes. The quality of the model will be assessed using tools like PROCHECK for stereochemical validation (Ramachandran plot analysis) and ERRAT for analyzing non-bonded atom-atom interactions.

Ligand Preparation

The three-dimensional structure of VU0029767 is prepared for docking.

Methodology:

-

Structure Generation: The 2D structure of VU0029767 will be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-

Energy Minimization: The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Partial atomic charges will be assigned using a method such as Gasteiger-Hückel.

Molecular Docking

Molecular docking will be performed to predict the binding pose of VU0029767 within the M5 receptor.

Methodology:

-

Binding Site Prediction: An allosteric binding site will be predicted. Recent studies have identified an extrahelical allosteric binding site at the M5 mAChR.[6]

-

Docking Simulation: A docking program like AutoDock Vina or Glide will be used. The prepared M5 receptor model will be treated as the rigid receptor, and VU0029767 will be the flexible ligand. A grid box will be defined to encompass the predicted allosteric binding site.

-

Pose Selection and Analysis: The docking results will be clustered based on root-mean-square deviation (RMSD). The lowest energy and most populated clusters will be analyzed to identify the most probable binding poses. Key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) will be visualized and analyzed.

Molecular Dynamics (MD) Simulations

MD simulations will be conducted to assess the stability of the VU0029767-M5 receptor complex and to refine the binding mode.

Methodology:

-

System Preparation: The docked complex will be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions will be added to neutralize the system.

-

Simulation Protocol: The system will be subjected to energy minimization, followed by a series of equilibration steps with position restraints on the protein and ligand, which are then gradually released. A production run of at least 100 nanoseconds will be performed under NPT (isothermal-isobaric) conditions.

-

Trajectory Analysis: The trajectory from the MD simulation will be analyzed to evaluate the stability of the complex by calculating the RMSD of the protein and ligand. The persistence of key intermolecular interactions identified in the docking study will also be monitored throughout the simulation.

Binding Free Energy Calculations

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method will be used to estimate the binding free energy of VU0029767 to the M5 receptor.

Methodology:

-

Snapshot Extraction: Snapshots of the complex, receptor, and ligand will be extracted from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy will be calculated.

-

Binding Free Energy Estimation: The binding free energy will be calculated by averaging the values over all the snapshots.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data that would be generated from this in silico study.

| Parameter | Value | Method |

| Homology Modeling | ||

| Sequence Identity to Template | > 60% | BLAST |

| Ramachandran Plot (Favored Regions) | > 90% | PROCHECK |

| ERRAT Quality Factor | > 85 | ERRAT |

| Molecular Docking | ||

| Predicted Binding Affinity (ΔG) | -8.5 kcal/mol | AutoDock Vina |

| Key Interacting Residues | F130, R146, M150 | Docking Analysis |

| Molecular Dynamics | ||

| Protein RMSD (Backbone) | < 2.5 Å | GROMACS/AMBER |

| Ligand RMSD | < 1.5 Å | GROMACS/AMBER |

| Binding Free Energy | ||

| MM/PBSA Binding Free Energy | -45 kcal/mol | MM/PBSA |

Visualization of Pathways and Workflows

M5 Receptor Signaling Pathway

The M5 receptor, like the M1 and M3 subtypes, couples to Gq/11 proteins.[1][7] This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[1]

Caption: M5 receptor canonical signaling pathway.

In Silico Experimental Workflow

The proposed computational workflow follows a logical progression from model building to detailed analysis of the protein-ligand interaction.

Caption: Proposed in silico experimental workflow.

References

- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. frontiersin.org [frontiersin.org]

- 5. What is in silico drug discovery? [synapse.patsnap.com]

- 6. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to (E/Z)-VU0029767: Re-evaluating its Role as a Putative M5 Receptor Probe

An Important Note on Target Selectivity: Initial interest in (E/Z)-VU0029767 centered on its potential as a chemical probe for the muscarinic M5 acetylcholine receptor. However, comprehensive pharmacological evaluation has since demonstrated that VU0029767 is a selective positive allosteric modulator (PAM) of the M1 muscarinic receptor, with negligible activity at the M5 subtype. This guide serves to clarify the pharmacological profile of VU0029767 and to provide a broader overview of validated chemical probes for the study of M5 receptor function.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of muscarinic receptor pharmacology and neuroscience.

The M5 Muscarinic Receptor: A Challenging but Important Target

The M5 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is the least understood of the five muscarinic subtypes due to a historic lack of selective pharmacological tools.[1][2][3] Expressed at low levels in the central nervous system, particularly in dopamine-containing neurons of the substantia nigra and ventral tegmental area, the M5 receptor is implicated in a range of physiological and pathophysiological processes.[4] Studies utilizing M5 knockout mice have revealed its role in mediating acetylcholine-induced vasodilation in cerebral arteries, modulating dopamine release, and influencing the rewarding effects of drugs of abuse such as morphine and cocaine.[3][5] These findings suggest that selective M5 modulators could hold therapeutic potential for conditions like drug addiction and cerebrovascular diseases.[1][3][5]

M5 Receptor Signaling Pathway

Activation of the M5 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.

References

- 1. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examining the role of muscarinic M5 receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel insights into M5 muscarinic acetylcholine receptor function by the use of gene targeting technology - PubMed [pubmed.ncbi.nlm.nih.gov]

The M5 Receptor's Role in Addiction: A Technical Guide to Investigation with Selective Negative Allosteric Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The M5 muscarinic acetylcholine receptor, predominantly expressed on dopaminergic neurons within the brain's reward circuitry, has emerged as a critical regulator of dopamine signaling and a promising therapeutic target for substance use disorders.[1][2][3] This technical guide provides a comprehensive overview of the role of the M5 receptor in addiction, with a focus on the use of selective negative allosteric modulators (NAMs) as investigational tools. While the specific compound VU0029767 was initially of interest, the available literature more extensively details the effects of other selective M5 NAMs, such as ML375 and VU6008667. This guide will leverage the data from studies on these compounds to provide a thorough understanding of the methodologies and potential findings in this area of research. We will delve into detailed experimental protocols, present quantitative data from key studies in a structured format, and provide visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The M5 Receptor in the Mesolimbic Dopamine System

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a final common pathway for the reinforcing effects of drugs of abuse.[4] The M5 muscarinic acetylcholine receptor is uniquely positioned to modulate this pathway, as it is the primary muscarinic receptor subtype expressed on VTA dopamine neurons.[1][3] Activation of these somatodendritic M5 receptors by acetylcholine leads to increased dopamine neuron excitability and firing rate.[1][3] This, in turn, is believed to contribute to the reinforcing properties of addictive substances.

Conversely, M5 receptors are also present on dopaminergic terminals in the striatum, where their activation can inhibit dopamine release.[1][5] This dual role highlights the complexity of M5 receptor function and underscores the need for selective pharmacological tools to dissect its contribution to addiction-related behaviors. The development of selective M5 negative allosteric modulators (NAMs) has provided researchers with the means to probe the consequences of inhibiting M5 receptor function in preclinical models of addiction.[2]

Quantitative Data on the Effects of M5 Negative Allosteric Modulators

The following tables summarize the quantitative findings from preclinical studies investigating the effects of the selective M5 NAMs, ML375 and VU6008667, on cocaine and opioid self-administration in rats. These compounds serve as exemplary tools for investigating the role of M5 receptors in addiction.

Table 1: Effect of the M5 NAM ML375 on Cocaine Self-Administration in Rats

| Reinforcement Schedule | Cocaine Dose (mg/kg/infusion) | ML375 Dose (mg/kg) | Effect on Cocaine Intake | Reference |

| Fixed Ratio 10 (FR10) | 0.5 | 10 | No significant effect | [6][7] |

| Fixed Ratio 10 (FR10) | 0.5 | 30 | Significant reduction | [6][7] |

| Progressive Ratio (PR) | 0.5 | 10 | No significant effect | [6][7] |

| Progressive Ratio (PR) | 0.5 | 30 | Significant reduction in breakpoint | [6][7] |

Table 2: Effect of the M5 NAM VU6008667 on Oxycodone Self-Administration in Rats

| Reinforcement Schedule | Oxycodone Dose (mg/kg/infusion) | VU6008667 Dose (mg/kg) | Effect on Oxycodone Intake | Reference |

| Fixed Ratio 3 (FR3) | 0.1 | 10 | Significant reduction | [8] |

| Fixed Ratio 3 (FR3) | 0.1 | 30 | Significant reduction | [8] |

| Progressive Ratio (PR) | 0.1 | 10 | Significant reduction in breakpoint | [8] |

| Progressive Ratio (PR) | 0.1 | 30 | Significant reduction in breakpoint | [8] |

Experimental Protocols

This section provides a detailed methodology for a typical intravenous drug self-administration experiment in rats, a gold-standard preclinical model for assessing the reinforcing effects of drugs and the potential therapeutic efficacy of compounds like M5 NAMs.

Animals and Housing

-

Species: Male Sprague-Dawley rats.

-

Weight: 250-300g at the start of the experiment.

-

Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.

Intravenous Catheterization Surgery

-

Anesthetize the rat using a suitable anesthetic (e.g., isoflurane).

-

Shave and sterilize the dorsal and ventral surfaces of the neck and the area between the scapulae.

-

Make a small incision on the ventral side of the neck to expose the right jugular vein.

-

Carefully insert a silicone catheter into the jugular vein and secure it with surgical silk.

-

Tunnel the catheter subcutaneously to the dorsal side, exiting between the scapulae.

-

Attach the external part of the catheter to a vascular access port.

-

Close the incisions with sutures or wound clips.

-

Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before starting the self-administration training.

-

Flush the catheters daily with a sterile saline solution containing heparin to maintain patency.

Intravenous Self-Administration Procedure

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light.

-

Acquisition of Self-Administration:

-

Place the rat in the operant chamber for a 2-hour session daily.

-

Responses on the "active" lever result in the delivery of a drug infusion (e.g., cocaine 0.5 mg/kg/infusion or oxycodone 0.1 mg/kg/infusion) and the presentation of a cue light.

-

Responses on the "inactive" lever are recorded but have no programmed consequences.

-

A timeout period (e.g., 20 seconds) follows each infusion, during which further lever presses are not reinforced.

-

Training continues until the rat demonstrates stable responding, typically defined as less than 20% variation in the number of infusions earned over three consecutive days.

-

-

Testing the Effects of an M5 NAM (e.g., ML375 or VU6008667):

-

Once stable self-administration is established, administer the M5 NAM (or vehicle) via intraperitoneal (i.p.) injection at a predetermined time before the self-administration session (e.g., 30 minutes).

-

Record the number of active and inactive lever presses and the number of infusions earned.

-

Different doses of the M5 NAM can be tested in a counterbalanced order.

-

To assess the specificity of the effect on drug reinforcement, the M5 NAM can also be tested on responding for a non-drug reinforcer, such as food pellets.

-

Progressive Ratio Schedule of Reinforcement

-

To assess the motivation to self-administer the drug, a progressive ratio (PR) schedule is used.

-

In a PR schedule, the number of lever presses required to earn each subsequent infusion increases progressively according to a predetermined sequence.

-

The session ends when the rat fails to earn an infusion within a specified time (e.g., 1 hour).

-